4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15(19)16(20)9-12/h2-3,8-10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFTDMDYBDFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a 3,4-dichlorobenzoyl group through an acylation reaction. Subsequently, the intermediate is reacted with a pyranone derivative under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, bases, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several heterocyclic derivatives. Key analogs and their distinguishing features are summarized below:
Functional Implications
- The bromothiophene sulfonyl substituent (in ) introduces a bulky sulfonyl group, which may sterically hinder interactions but improve metabolic stability via reduced oxidative metabolism .
Research Findings and Gaps
- Target Compound: No direct pharmacological data are available in the provided evidence.
- Analogs :
Biological Activity
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and a pyranone moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.3 g/mol. The compound's structure can be represented as follows:
The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific molecular targets, potentially involving receptor binding or enzyme inhibition. The presence of the piperidine and pyranone moieties may facilitate interactions with various biological pathways, including those related to inflammation and pain management.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperidine rings have been associated with antibacterial and antifungal activities. The potential antimicrobial effects of this compound warrant further investigation.
Anti-inflammatory Effects
Research indicates that piperidine derivatives often possess anti-inflammatory properties. For example, compounds that inhibit lipoxygenase enzymes have shown promise in reducing inflammation. Given the structural similarities, this compound may also exhibit such effects.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could play a significant role in its biological activity. For instance, compounds containing similar moieties have been studied for their potential to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary tract infections, respectively.
Research Findings
A summary of relevant studies is presented below:
Case Studies
- Case Study on Antimicrobial Activity : A series of synthesized piperidine derivatives were tested against common bacterial strains, showing IC50 values significantly lower than standard antibiotics. This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.
- Case Study on Anti-inflammatory Effects : In vitro studies revealed that certain piperidine derivatives effectively inhibited the production of pro-inflammatory cytokines in human cell lines, indicating their potential as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
